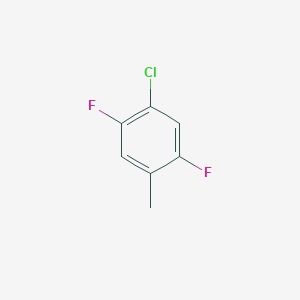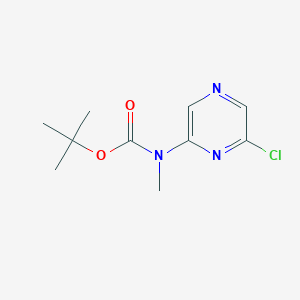
ヘキサブトキシ-μ-オキソジ-チタン
概要
説明
Hexabutoxy-mu-oxodi-titanium, also known as Ti(OBu)6(μ-O), is a complex compound that contains six butoxide (Bu) ligands and a central titanium atom bound by a bridging oxygen (μ-O) atom . This compound is an example of a homometallic Ti(IV) system and has been investigated for its potential applications in material science and catalysis.
Molecular Structure Analysis
The structure of the molecular titanium alkoxide precursor rearranges upon hydrolysis and leads to higher connectivity of the structure-building units . Structurally ordered domains with sizes smaller than 7 Å form larger aggregates .Chemical Reactions Analysis
Titanium catalysis has broken new grounds in recent years, giving rise to a diverse repertoire of useful transformations . This includes redox transformations and two important hydrofunctionalization reactions, hydroamination and hydroaminoalkylation .Physical and Chemical Properties Analysis
Titanium is as strong as steel, but it is 45% lighter . It combines with oxygen at red heat temperatures and with chlorine at 550°C . Various metal oxide nanoparticles, such as titanium dioxide nanoparticles, have been used to remove organic and inorganic pollutants from wastewater .科学的研究の応用
ヘキサブトキシ-μ-オキソジ-チタンの用途に関する包括的な分析
ヘキサブトキシ-μ-オキソジ-チタンは、その独自の特性により、科学研究において幅広い用途を持つ特殊な化合物です。以下は、さまざまな分野における用途の詳細な分析です。
航空宇宙産業
チタン系合金: ヘキサブトキシ-μ-オキソジ-構造を含む合金は、航空宇宙産業で広く使用されています 。その高い強度重量比と耐食性により、極限条件下で耐久性と信頼性を必要とする航空機の部品に最適です。航空機の機体、エンジン部品、ファスナーの製造に使用されています。
医療用インプラント
その生体適合性により、チタン合金は医療用インプラントに一般的に使用されています 。ヘキサブトキシ-μ-オキソジ-変異体は、人工関節、歯科インプラント、骨固定デバイスに使用できます。生物学的システムとの適合性により、拒絶反応が最小限に抑えられ、外科用インプラントの長期的な成功が保証されます。
自動車工学
自動車工学において、チタン合金は強度を損なうことなく軽量化を実現するソリューションを提供します 。ヘキサブトキシ-μ-オキソジ-は、コンロッド、バルブ、排気システムなどの重要な部品に使用でき、燃費と性能の向上に貢献します。
化学処理
チタン合金は耐食性で知られており、化学処理環境で不可欠です 。反応器、熱交換器、配管システムなどの機器は、ヘキサブトキシ-μ-オキソジ-を組み込むことで、攻撃的な化学物質や高温に耐えることができます。
海洋工学
海洋産業は、チタン合金の海水腐食に対する耐性から利益を得ています 。ヘキサブトキシ-μ-オキソジ-は、船体、プロペラ、沖合構造物に適用でき、寿命を延ばし、メンテナンスコストを削減します。
発電
発電、特に原子炉では、チタン合金は非反応性と高温耐性のために使用されています 。ヘキサブトキシ-μ-オキソジ-変異体は、原子炉の冷却システムや構造部品で見つけることができます。
エレクトロニクスおよびオプトエレクトロニクス
ヘキサブトキシ-μ-オキソジ-を含むチタンサブオキシドは、電子デバイスおよびオプトエレクトロニクスデバイスに有望です 。電気的特性により、コーティング、コンデンサ、さまざまな電子部品の導電材料として使用されています。
太陽エネルギー用途
太陽光発電産業は、チタンサブオキシドを光活性特性のために使用しています 。ヘキサブトキシ-μ-オキソジ-は、太陽電池や太陽電池パネルの効率を向上させるコーティングの製造に使用できます。
作用機序
Action Environment
The action of Titanium, hexabutoxy-mu-oxodi-, can be influenced by a variety of environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or ions in the environment. These factors could influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
The scientific and clinical understanding of titanium and its potential applications, especially in the biomedical field, are still in the early stages . Future research will be directed toward advanced manufacturing technologies, such as powder-based additive manufacturing, electron beam melting and laser melting deposition . Moreover, the role of titania nanotubes in regenerative medicine and nanomedicine applications, such as localized drug delivery system, immunomodulatory agents, antibacterial agents, and hemocompatibility, is being investigated .
生化学分析
Biochemical Properties
Titanium, hexabutoxy-mu-oxodi- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can interact with titanium-based enzymes, which are involved in various oxidation-reduction reactions. The nature of these interactions often involves the coordination of titanium atoms with the active sites of enzymes, leading to changes in their catalytic activity . For instance, titanium, hexabutoxy-mu-oxodi- can act as a cofactor, enhancing the activity of certain oxidoreductases by stabilizing their active conformations.
Cellular Effects
The effects of titanium, hexabutoxy-mu-oxodi- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, titanium, hexabutoxy-mu-oxodi- has been shown to affect the proliferation and differentiation of osteoblasts, which are bone-forming cells . It can enhance the expression of genes involved in bone formation and mineralization, thereby promoting osteogenesis. Additionally, this compound can influence the production of reactive oxygen species (ROS) within cells, which can lead to oxidative stress and subsequent changes in cellular metabolism .
Molecular Mechanism
At the molecular level, titanium, hexabutoxy-mu-oxodi- exerts its effects through several mechanisms. One key mechanism involves the binding of titanium atoms to specific biomolecules, leading to enzyme inhibition or activation. For example, titanium, hexabutoxy-mu-oxodi- can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . This compound can also activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in cellular growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of titanium, hexabutoxy-mu-oxodi- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that titanium, hexabutoxy-mu-oxodi- can have sustained effects on cellular function, including prolonged activation of signaling pathways and continuous modulation of gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of titanium, hexabutoxy-mu-oxodi- vary with different dosages in animal models. At low doses, this compound can enhance cellular functions such as proliferation and differentiation without causing significant toxicity . At high doses, titanium, hexabutoxy-mu-oxodi- can induce toxic effects, including oxidative stress, inflammation, and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Titanium, hexabutoxy-mu-oxodi- is involved in several metabolic pathways, particularly those related to oxidation-reduction reactions. This compound can interact with enzymes such as oxidases and reductases, influencing metabolic flux and altering metabolite levels . For example, titanium, hexabutoxy-mu-oxodi- can enhance the activity of cytochrome P450 enzymes, leading to increased metabolism of xenobiotics and endogenous substrates . These interactions are critical for understanding the metabolic fate of this compound in biological systems.
Transport and Distribution
Within cells and tissues, titanium, hexabutoxy-mu-oxodi- is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, titanium, hexabutoxy-mu-oxodi- can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and activity .
Subcellular Localization
The subcellular localization of titanium, hexabutoxy-mu-oxodi- is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, titanium, hexabutoxy-mu-oxodi- can be targeted to mitochondria, where it influences mitochondrial respiration and energy production . Additionally, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of titanium, hexabutoxy-mu-oxodi- is essential for elucidating its precise mechanisms of action.
特性
IUPAC Name |
butan-1-ol;titanium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H10O.H2O.2Ti/c6*1-2-3-4-5;;;/h6*5H,2-4H2,1H3;1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPGEPMHMPIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.[Ti].[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H62O7Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014678 | |
| Record name | Titanium, hexabutoxy-mu-oxodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7393-46-6 | |
| Record name | Titanium, hexabutoxy-mu-oxodi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, hexabutoxy-.mu.-oxodi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium, hexabutoxy-mu-oxodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexabutoxy-mu-oxodititanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


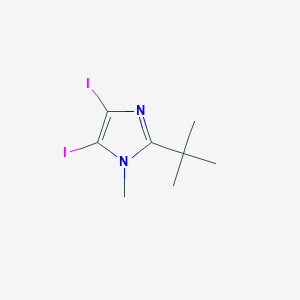
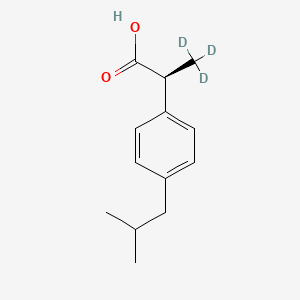
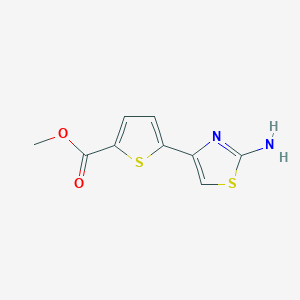
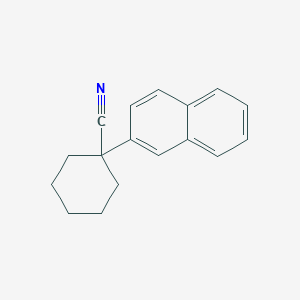
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B1507599.png)
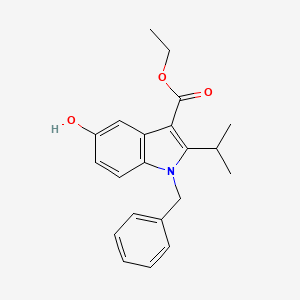
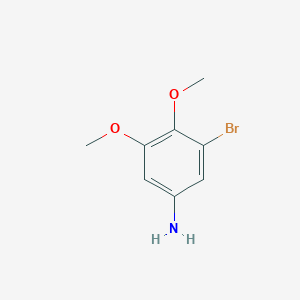
![Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1507612.png)
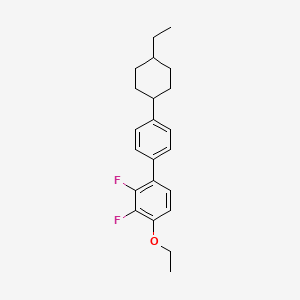
![Ethyl 8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1507614.png)
![Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1507615.png)
